molecular formula C18H18ClN3O2S2 B2615318 (5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897470-19-8

(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Katalognummer: B2615318
CAS-Nummer: 897470-19-8
Molekulargewicht: 407.93
InChI-Schlüssel: RRLLDMWVTDOWNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic small molecule featuring a benzothiazole core linked to a chlorothiophene moiety via a piperazine carboxamide bridge. This specific structural motif is characteristic of compounds investigated for their potential to interact with central nervous system targets . Compounds with similar piperazine-benzothiazole architectures have been described in patent literature for potential use in the treatment or prophylaxis of glaucoma . The presence of the benzothiazole and chlorothiophene groups suggests this compound may serve as a valuable intermediate or tool compound in medicinal chemistry and drug discovery efforts. It is hypothesized to potentially interact with various enzyme families or receptor sites, although its specific mechanism of action requires further experimental validation. Researchers may find this chemical useful in building structure-activity relationships (SAR) or as a synthetic precursor for more complex molecules. This product is intended for non-human research applications only in laboratory settings. It is not approved for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-2-24-12-3-4-13-15(11-12)26-18(20-13)22-9-7-21(8-10-22)17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLLDMWVTDOWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of appropriate precursors such as 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the thiophene ring: The final step involves the coupling of the piperazine-benzo[d]thiazole intermediate with 5-chlorothiophene-2-carboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like SnCl2 (tin(II) chloride) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit viral RNA polymerase, preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
  • (5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]oxazol-2-yl)piperazin-1-yl)methanone

Uniqueness

(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to the specific combination of its functional groups, which confer distinct biological activities and chemical properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.

Biologische Aktivität

The compound (5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a novel structure within the realm of medicinal chemistry, indicating potential pharmacological applications. Its complex molecular architecture, featuring a thiophene ring, a piperazine moiety, and a benzothiazole derivative, suggests diverse biological activities.

Chemical Structure

The compound can be represented as follows:

C17H19ClN4S2\text{C}_{17}\text{H}_{19}\text{ClN}_4\text{S}_2

This structure incorporates key functional groups that are often associated with biological activity, such as the piperazine ring known for its role in drug design.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit various biological activities, including antimicrobial , cytotoxic , and antitumor properties. The following sections detail specific findings related to the biological activity of the compound.

Antimicrobial Activity

A study evaluating a series of benzothiazole derivatives showed that compounds with similar structural features demonstrated significant antimicrobial activity against various strains of bacteria and fungi. Notably, compounds containing the benzothiazole moiety exhibited moderate to high inhibitory effects against Staphylococcus aureus and other pathogenic fungi .

Cytotoxic Activity

In vitro studies have highlighted the cytotoxic potential of benzothiazole derivatives. For instance, derivatives like N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide were shown to possess significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) with IC50 values indicating effective concentration ranges .

The biological mechanisms underlying the activity of this compound may involve interactions at the cellular level, including:

  • Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with DNA replication in cancer cells.
  • Disruption of cell membrane integrity : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.

Case Studies

  • Antitumor Activity in Animal Models : In an animal model study, a related compound demonstrated significant tumor reduction in xenograft models, suggesting that structural analogs could be effective in cancer therapy.
  • Synergistic Effects : Research has indicated that combining this compound with existing antibiotics can enhance antimicrobial efficacy, potentially reducing resistance development.

Data Tables

Activity Type Tested Compound Target Organism/Cell Line IC50/Minimum Inhibitory Concentration (µM)
AntimicrobialN-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideStaphylococcus aureus12.5
CytotoxicN-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549 (lung cancer)15
AntitumorRelated benzothiazole derivativeTumor xenograftsSignificant reduction observed

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.